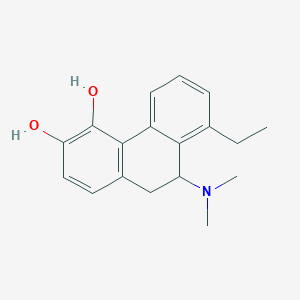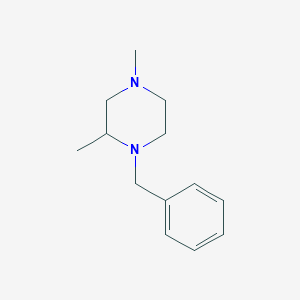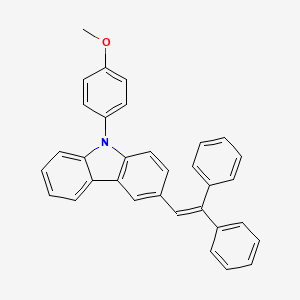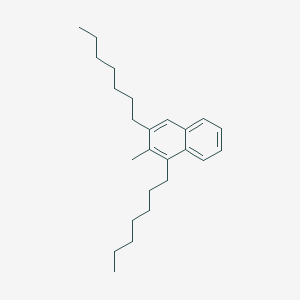
9,9'-Methylenebis(N-benzyl-9H-purin-6-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Methylenebis(N-benzyl-9H-purin-6-amine): is a complex organic compound belonging to the purine family This compound is characterized by the presence of two benzyl groups attached to the purine ring system, connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) typically involves the reaction of N-benzyl-9H-purin-6-amine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in a batch or continuous flow reactor, depending on the production scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to natural purines makes it a valuable tool for investigating biochemical pathways and molecular mechanisms.
Medicine: In medicine, 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-benzyl-9H-purin-6-amine: A structurally related compound with similar chemical properties.
N-Benzyl-2-chloro-9H-purin-6-amine: Another related compound with a chloro substituent, offering different reactivity and applications.
Benzyladenine: A well-known purine derivative used in plant growth regulation.
Uniqueness: 9,9’-Methylenebis(N-benzyl-9H-purin-6-amine) is unique due to the presence of the methylene bridge connecting two benzyl-purine units
Properties
CAS No. |
105890-70-8 |
|---|---|
Molecular Formula |
C25H22N10 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-benzyl-9-[[6-(benzylamino)purin-9-yl]methyl]purin-6-amine |
InChI |
InChI=1S/C25H22N10/c1-3-7-18(8-4-1)11-26-22-20-24(30-13-28-22)34(15-32-20)17-35-16-33-21-23(29-14-31-25(21)35)27-12-19-9-5-2-6-10-19/h1-10,13-16H,11-12,17H2,(H,26,28,30)(H,27,29,31) |
InChI Key |
DDZNEJSENUUTEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CN4C=NC5=C(N=CN=C54)NCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


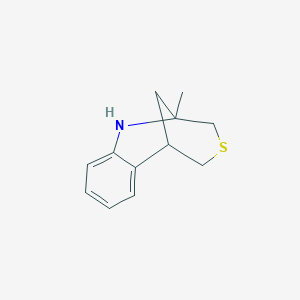
![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
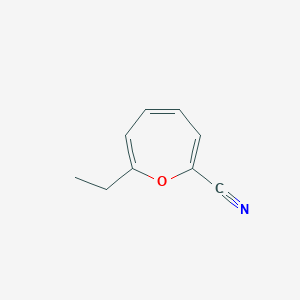
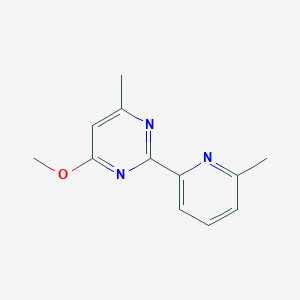
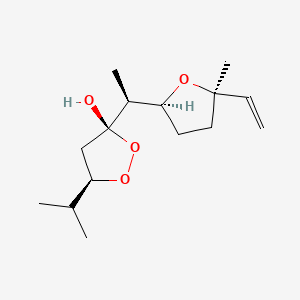

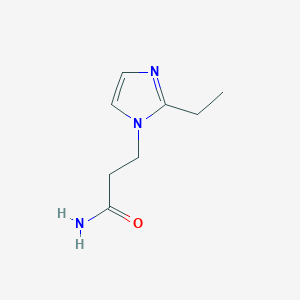
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
